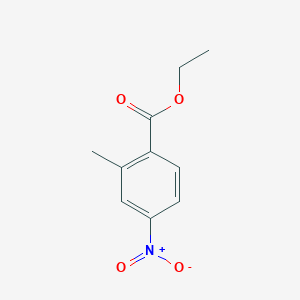

Ethyl 2-Methyl-4-nitrobenzoate

Description

Overview of Aromatic Nitro-Esters as Versatile Synthetic Intermediates

Aromatic nitro-esters are organic molecules that feature both a nitro group (–NO₂) and an ester group (–COOR) attached to an aromatic system. The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the entire molecule. wikipedia.org This electronic effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. wikipedia.orgrsc.org

A key feature of the nitro group is its capacity to be chemically reduced to an amino group (–NH₂). This transformation is a cornerstone of synthetic chemistry, as it provides a direct route to anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other functional materials. The dual functionality of aromatic nitro-esters makes them highly versatile synthetic intermediates, offering multiple reaction pathways to create complex molecular architectures. rsc.org

Contextualization of Ethyl 2-Methyl-4-nitrobenzoate in Academic Chemical Literature

In the scientific literature, this compound is primarily documented as a synthetic intermediate. Its preparation is often achieved through the esterification of its corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid. This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The synthesis of the precursor, 2-methyl-4-nitrobenzoic acid, is also a subject of study. One patented method describes its synthesis from 4-nitro-o-xylene using dilute nitric acid as an oxidant, achieving a yield of up to 83.5%. google.com Another approach involves the oxidation of 4-nitro-o-xylene followed by esterification.

Research involving similar structures, such as ethyl 4-nitrobenzoate (B1230335), highlights the utility of these compounds as intermediates in the production of pharmaceuticals like local anesthetics. scirp.org The specific substitution pattern of this compound, with its ortho-methyl and para-nitro groups, makes it a useful model compound for studying how different substituents influence the reactivity of the ester and nitro functional groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCICYWZZMDLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612652 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-10-7 | |

| Record name | Ethyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Methyl 4 Nitrobenzoate and Analogs

Precursor Synthesis Strategies for 2-Methyl-4-nitrobenzoic Acid

The primary precursor for the target ester is 2-Methyl-4-nitrobenzoic acid. The synthesis of this acid is challenging due to the strong electron-withdrawing effect of the nitro group, which deactivates the molecule and makes the oxidation of the methyl group difficult. google.com Traditional methods often require harsh oxidants like potassium permanganate (B83412) or potassium dichromate, which generate significant environmental waste. google.comorgsyn.org Consequently, research has been directed towards milder and more selective protocols.

A key strategy for synthesizing 2-Methyl-4-nitrobenzoic acid is the selective oxidation of one methyl group of 4-nitro-o-xylene. google.comchemicalbook.com This approach avoids the complexities of introducing functional groups onto a pre-existing benzoic acid structure.

One effective method employs dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst. google.com This system allows for the selective oxidation of the methyl group at the 1-position while leaving the methyl group at the 2-position intact. A patented process using this approach reports a yield of 83.5% for 2-Methyl-4-nitrobenzoic acid. google.com The reaction proceeds under relatively mild conditions, avoiding the high temperatures and pressures often associated with nitric acid oxidations. google.com

Another documented protocol involves a catalytic system comprising N-hydroxyphthalimide (NHPI), cobalt(II) chloride, and manganese(II) acetate (B1210297) with nitric acid. chemicalbook.com This combination facilitates the oxidation of 4-nitro-o-xylene, providing the desired carboxylic acid in good yields after a reflux period. chemicalbook.com These modern approaches represent a significant improvement over classical methods that use stoichiometric amounts of heavy metal oxidants. google.comorgsyn.org

Interactive Table 1: Comparison of Selective Oxidation Protocols for 4-Nitro-o-xylene

| Oxidant System | Catalysts/Additives | Temperature | Duration | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dilute Nitric Acid | Free Radical Initiator (e.g., AIBN), Phase Transfer Catalyst (e.g., TBAB) | 80–90°C | 8–12 hours | 83.5% | google.com |

| Nitric Acid (40%) | N-hydroxyphthalimide (NHPI), CoCl₂·6H₂O, Mn(OAc)₂·4H₂O | Reflux | 12 hours | 72% | chemicalbook.com |

Besides the selective oxidation of 4-nitro-o-xylene, other synthetic pathways to 2-Methyl-4-nitrobenzoic acid have been explored. These routes, however, often present their own challenges. google.com

Esterification Techniques and Optimization for Ethyl 2-Methyl-4-nitrobenzoate Formation

The final step in the synthesis is the esterification of 2-Methyl-4-nitrobenzoic acid with ethanol (B145695). While traditional Fischer esterification using a strong mineral acid like sulfuric acid is feasible, it suffers from drawbacks such as harsh conditions, difficult product separation, and waste generation. scirp.org Advanced methodologies focus on heterogeneous catalysts and energy-assisted techniques to create more efficient and environmentally friendly processes. Studies on the analogous compound, ethyl 4-nitrobenzoate (B1230335), provide significant insight into these modern techniques. scirp.orgscirp.orgresearchgate.net

Nanoporous zeolites have emerged as highly effective solid acid catalysts for esterification reactions. scirp.orgvulcanchem.com These materials possess a well-defined pore structure and strong acidic sites, enabling them to catalyze the reaction efficiently. researchgate.net The use of hydrogen forms of natural zeolites, such as clinoptilolite (H-CL), mordenite (B1173385) (H-MOR), and heulandite (H-HEU-M), has been successfully demonstrated in the synthesis of ethyl 4-nitrobenzoate. scirp.orgscirp.org An important advantage of these heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for recycling. Furthermore, the catalytic activity is significantly influenced by the particle size of the zeolite crystallites; ultradispersed (nanosized) zeolites show higher conversion rates compared to their micrometric counterparts due to an increased surface-to-volume ratio. scirp.orgresearchgate.net

The application of ultrasound and microwave energy can dramatically accelerate esterification reactions. scirp.orgajrconline.orgnih.gov Ultrasound irradiation (sonochemistry) promotes the reaction through acoustic cavitation, where the formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. researchgate.netnih.gov Microwave-assisted synthesis utilizes the efficient and rapid heating of polar molecules through dielectric loss, leading to a significant reduction in reaction times, often from hours to minutes. researchgate.netajrconline.orgthieme-connect.com

Research on the synthesis of ethyl 4-nitrobenzoate has shown a powerful synergistic effect when these energy sources are combined with zeolite catalysts. scirp.orgscirp.org The simultaneous use of ultradispersed zeolite catalysts and either ultrasound or microwave irradiation leads to higher conversions and yields than can be achieved by any of the individual methods alone. scirp.orgscirp.orgresearchgate.net

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The esterification to form nitrobenzoate esters can be effectively performed under solvent-free conditions, using an excess of the alcohol reactant (ethanol) as the reaction medium. scirp.orgresearchgate.net This approach, particularly when coupled with zeolite catalysis and microwave or ultrasound assistance, provides a simple, environmentally benign, and efficient route. scirp.orgscirp.org Such solvent-free systems avoid the costs and environmental hazards associated with solvent purchase, use, and disposal, making the synthesis more sustainable. scirp.org The combination of a recyclable heterogeneous catalyst with energy-efficient, solvent-free conditions represents a state-of-the-art methodology for the synthesis of compounds like this compound. scirp.orgscirp.org

Interactive Table 2: Performance in the Synthesis of Ethyl 4-Nitrobenzoate (as an Analog)

| Condition | Catalyst | Conversion of Acid (%) | Yield of Ester (%) | Reference |

|---|---|---|---|---|

| Conventional Heating (80°C, 6h) | H-MOR (ultradispersed) | ~60 | ~55 | researchgate.net |

| Ultrasound (37 kHz, 2h) | None | ~60 | ~55 | scirp.orgscirp.org |

| Microwave (2450 MHz, 2h) | None | ~62 | ~58 | scirp.orgscirp.org |

| Ultrasound + Catalyst | H-MOR (ultradispersed) | ~68 | ~65 | scirp.orgscirp.org |

| Microwave + Catalyst | H-MOR (ultradispersed) | ~70 | ~67 | scirp.orgscirp.org |

Regioselective Synthesis and Isomer Control in Nitrobenzoate Derivatives

The synthesis of specific isomers of substituted nitroaromatic compounds, such as this compound, is a significant challenge in organic chemistry. The precise placement of the nitro group on the aromatic ring is critical as different isomers can exhibit vastly different chemical and physical properties. Achieving high regioselectivity—the control of the position of the incoming chemical group—is paramount for producing a pure substance and avoiding difficult and costly separation of isomeric byproducts.

The challenge in the synthesis of this compound arises from the conflicting directing effects of the substituents on the precursor, ethyl 2-methylbenzoate. In electrophilic aromatic substitution reactions like nitration, the existing groups on the benzene (B151609) ring dictate the position of the incoming nitro (NO₂) group.

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Ethyl Ester Group (-COOCH₂CH₃): A deactivating group that directs incoming electrophiles to the meta position.

In the case of ethyl 2-methylbenzoate, the methyl group at C-2 directs towards C-3 (ortho), C-4 (para), and C-6 (ortho). The ester group at C-1 directs towards C-3 (meta) and C-5 (meta). The confluence of these effects means that nitration can lead to a mixture of isomers, primarily 3-nitro, 4-nitro, 5-nitro, and 6-nitro derivatives. Therefore, controlling the reaction to selectively produce the 4-nitro isomer requires sophisticated synthetic strategies.

Conventional nitration using a mixture of nitric acid and sulfuric acid often results in poor isomer control, leading to the formation of multiple products. weebly.comscirp.org For instance, the standard nitration of toluene (B28343) yields a significant amount of the ortho-isomer, while the nitration of methyl benzoate (B1203000) predominantly yields the meta-isomer. weebly.comscribd.comdtic.mil To overcome these challenges, advanced methodologies focusing on the nitrating agent, reaction conditions, and catalysis are employed.

One of the most effective strategies for controlling regioselectivity in nitration is the use of solid acid catalysts, particularly zeolites. cardiff.ac.uk Zeolites are microporous aluminosilicates with a well-defined pore structure. numberanalytics.com This structure can create a shape-selective environment, where the transition state leading to one isomer is sterically favored over others. For example, in the nitration of toluene, using a zeolite Hβ catalyst with a nitric acid/propanoic anhydride (B1165640) system dramatically increases the yield of the 2,4-dinitro-isomer over the 2,6-dinitro-isomer. cardiff.ac.uk This principle of shape-selective catalysis can be applied to favor the formation of the less sterically hindered para-nitro isomer in other substituted aromatics. Using small-pore zeolites like ZSM-5 has been shown to be highly selective for para-nitration in toluene, producing up to 80-90% of the para-isomer. google.com

The choice of nitrating agent is also crucial. While mixed acid is common, other reagents offer different selectivity profiles. researchgate.net Dinitrogen pentoxide (N₂O₅) has been shown to provide high selectivity for the para-isomer in the nitration of substituted aromatic compounds. google.com Another approach involves using N-nitrosaccharin, a bench-stable and recyclable nitrating reagent that allows for mild and practical nitration with excellent functional group tolerance and can alter the typical isomer ratios seen with mixed acids. nih.gov For example, the nitration of toluene with N-nitrosaccharin results in a slight excess of the para-regioisomeric product, in contrast to the ortho-preference often observed with mixed acid conditions. nih.gov

Table 1: Isomer Distribution in the Nitration of Toluene under Various Catalytic Conditions

| Catalyst/Nitrating System | Ortho-Nitrotoluene (%) | Meta-Nitrotoluene (%) | Para-Nitrotoluene (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (Mixed Acid) | ~60 | ~4 | ~36 | dtic.mil |

| HNO₃/Zeolite H-ZSM-5 | ~10-20 | <1 | ~80-90 | google.com |

| Claycop/Acetyl Nitrate | - | ~1 | - | icm.edu.pl |

| N-Nitrosaccharin | 42 | <1 | 58 | nih.gov |

Alternative synthetic routes can also provide absolute isomer control. These multi-step pathways circumvent the problematic regioselectivity of direct nitration by introducing the functional groups in a different sequence. For the synthesis of this compound, a potential strategy would be:

Nitration of a different precursor: Starting with a compound where the desired substitution pattern is more easily achieved, such as 2-methyl-4-nitroaniline (B30703).

Sandmeyer Reaction: Conversion of the amino group of 2-methyl-4-nitroaniline to a nitrile (-CN).

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid.

Esterification: Reaction of the carboxylic acid with ethanol under acidic conditions to form the final product, this compound.

Another approach is the oxidation of an existing functional group. For instance, the oxidation of the methyl group of 3-methyl-4-nitrotoluene would yield 2-methyl-5-nitrobenzoic acid, demonstrating how the starting isomer is critical. The synthesis of nitroarenes via the oxidation of primary amines is another established method that can bypass issues of regioselectivity inherent in electrophilic aromatic substitution. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Methyl 4 Nitrobenzoate

Detailed Analysis of Nucleophilic Acyl Substitution Reactions at the Ester Moiety

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group—in this case, the ethoxide. masterorganicchemistry.com

The hydrolysis (reaction with water) and transesterification (reaction with an alcohol) of esters are classic examples of nucleophilic acyl substitution. While specific, detailed kinetic and thermodynamic parameters for the hydrolysis and transesterification of Ethyl 2-Methyl-4-nitrobenzoate are not extensively documented in publicly available literature, the general principles governing these reactions are well-established.

The rate of these reactions is influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the presence of catalysts (acid or base). researchgate.net Basic hydrolysis, or saponification, is typically irreversible because the resulting carboxylic acid is deprotonated under basic conditions to form a carboxylate salt. masterorganicchemistry.com Acid-catalyzed esterification and hydrolysis are equilibrium processes. pressbooks.pub The thermodynamics of ester hydrolysis are generally favorable, though the reaction can be slow without a catalyst. copernicus.org

Table 1: General Factors Influencing Ester Hydrolysis and Transesterification Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Acid Catalyst | Increases rate | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. |

| Base Catalyst | Increases rate | Generates a stronger nucleophile (e.g., hydroxide) and proceeds via an irreversible deprotonation step. masterorganicchemistry.com |

| Temperature | Increases rate | Provides sufficient activation energy for the reaction to proceed. |

| Steric Hindrance | Decreases rate | Bulky groups near the reaction center hinder the approach of the nucleophile. sci-hub.se |

| Electron-Withdrawing Groups | Increases rate | Stabilize the negative charge on the tetrahedral intermediate and increase the electrophilicity of the carbonyl carbon. |

This table presents generalized principles of nucleophilic acyl substitution reactions.

The substituents on the benzene (B151609) ring of this compound have a pronounced electronic and steric influence on the reactivity of the ester group.

Ortho-Methyl Group : The methyl group at the ortho position introduces significant steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, thereby decreasing the rate of nucleophilic acyl substitution reactions compared to its non-methylated counterpart, ethyl 4-nitrobenzoate (B1230335). sci-hub.semsu.edu This effect is a primary determinant of the kinetic accessibility of the ester functionality.

Para-Nitro Group : The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. libretexts.org This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. solubilityofthings.com Furthermore, the electron-withdrawing nature of the nitro group helps to stabilize the negatively charged tetrahedral intermediate formed during the reaction, which lowers the activation energy of the rate-determining step.

Reduction Chemistry of the Aromatic Nitro Group

The reduction of the aromatic nitro group to an amine is a pivotal transformation, yielding ethyl 4-amino-2-methylbenzoate, a valuable synthetic intermediate. numberanalytics.com This reaction must be performed with high chemoselectivity to avoid the reduction of the ester group.

Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds to their corresponding amines. numberanalytics.com This method is highly chemoselective, as catalysts like palladium on carbon (Pd/C) or Raney nickel will readily reduce a nitro group without affecting the ester functionality under typical conditions. commonorganicchemistry.com

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen gas onto the surface of the metal catalyst. The reaction proceeds in a stepwise manner, likely through nitroso and hydroxylamine (B1172632) intermediates, which are further reduced to the final amine product before it desorbs from the catalyst surface. google.com

Reaction Pathway: Ar-NO₂ → [Ar-NO] → [Ar-NHOH] → Ar-NH₂ (Intermediate species in brackets are typically not isolated)

This process is highly favored in industrial applications due to its efficiency, clean nature, and the high yields of the desired amino product. google.com Studies on the hydrogenation of similar compounds, such as ethyl p-nitrobenzoate, on Pd/Sibunit catalysts have shown that the process can be structurally sensitive, with catalyst particle size influencing the reaction rate. researchgate.net

While catalytic hydrogenation is prevalent, several other methods can achieve the reduction of the nitro group. These alternatives can be particularly useful when a substrate contains other functional groups that might be sensitive to hydrogenation, or when access to high-pressure hydrogen gas is limited. google.com

Table 2: Alternative Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents and Conditions | Characteristics and Selectivity |

|---|---|---|

| Metal-Acid Systems | Fe/HCl, Sn/HCl, Zn/AcOH | Classic and effective methods. Iron in acidic media is particularly mild and tolerant of many functional groups. commonorganicchemistry.comresearchgate.net |

| Tin(II) Chloride | SnCl₂ in an acidic medium | A mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Sodium Dithionite | Na₂S₂O₄ in an aqueous alcohol medium | A useful reagent for reductions at moderate temperatures, avoiding harsh acidic or hydrogenation conditions. researchgate.net |

| Hydride Reagents | NaBH₄ with a catalyst (e.g., NiCl₂) | Sodium borohydride (B1222165) alone is generally not strong enough, but its reactivity can be enhanced with transition metal catalysts. numberanalytics.comresearchgate.net LiAlH₄ is unsuitable as it tends to produce azo compounds from aromatic nitro substrates. commonorganicchemistry.com |

| Electrochemical Reduction | Mediated electrolysis (e.g., using phosphotungstic acid) | Offers a green alternative by using electric current to drive the reduction, often with high selectivity. numberanalytics.comacs.org |

| Biocatalytic Reduction | Flavin-dependent nitroreductases (NRs) | Enzymes can offer high selectivity under mild conditions, though complete conversion to the amine can be challenging. google.com |

This table summarizes various laboratory-scale methods for nitro group reduction.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene ring in this compound towards substitution reactions is dictated by the combined influence of the ortho-methyl and para-nitro substituents.

Electrophilic Aromatic Substitution (EAS) : In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. grabmyessay.com The substituents already present determine the position and rate of the next substitution.

Directing Effects : The methyl group (-CH₃) is an activating, ortho, para-director due to its electron-donating inductive effect. libretexts.orglibretexts.org The nitro group (-NO₂) is a powerful deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects. libretexts.orgpressbooks.pub

Nucleophilic Aromatic Substitution (SNAr) : In SNAr, a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group.

Reactivity : this compound does not possess a conventional leaving group (like a halogen). However, the presence of the para-nitro group makes the aromatic ring highly electron-deficient. This would strongly activate the ring towards SNAr if a suitable leaving group were present at the ortho-position (C-2, occupied by the methyl group) or the meta-position relative to the ester (C-3 or C-5). The strong electron-withdrawing character of the nitro group is essential for stabilizing the negatively charged Meisenheimer intermediate that forms during an SNAr reaction. In some cases, the nitro group itself can be displaced by a nucleophile, although this typically requires severe conditions.

Elucidation of Reaction Pathways using Isotopic Labeling and Kinetic Isotope Effects

The elucidation of complex chemical reaction mechanisms often requires sophisticated techniques that go beyond simple product analysis. Isotopic labeling and the study of kinetic isotope effects (KIEs) are powerful tools in physical organic chemistry for detailing reaction pathways and characterizing transition state structures. While specific studies on this compound are not extensively documented in publicly available literature, the principles and applications of these methods to analogous nitroaromatic esters and related compounds provide a clear framework for how such investigations would be conducted.

Isotopic labeling involves the replacement of an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium, D), or ¹⁶O with ¹⁸O). By tracking the position of the isotope in the products, it is possible to deduce the bond-making and bond-breaking steps of a reaction. The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. wikipedia.org These effects arise from the differences in the zero-point vibrational energies of bonds to different isotopes.

Application to Ester Hydrolysis:

The hydrolysis of this compound can proceed through different mechanisms, and isotopic labeling can distinguish between them. For instance, to determine whether the acyl-oxygen or the alkyl-oxygen bond of the ester is cleaved during hydrolysis, the reaction can be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O).

If the acyl-oxygen bond is cleaved (the more common pathway for ester hydrolysis), the ¹⁸O from the water will be incorporated into the resulting 2-Methyl-4-nitrobenzoic acid. If the alkyl-oxygen bond is cleaved, the ¹⁸O will be found in the ethanol (B145695) product.

Application to Nitro Group Reduction:

The reduction of the nitro group in this compound to an amino group is a common transformation. The mechanism of this reduction can be investigated using isotopic labeling. For example, using a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) or carrying out the reaction under a deuterium (B1214612) gas (D₂) atmosphere with a metal catalyst can help elucidate the hydrogen transfer steps. The mechanism of hydrogenation of related nitro compounds is known to proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. researchgate.netresearchgate.net

A kinetic isotope effect would be expected if a C-H bond adjacent to the nitro group were involved in the rate-determining step, though this is less common for standard nitro group reductions. More relevant would be a solvent isotope effect if protonation steps are rate-limiting.

Kinetic Isotope Effects in Related Reactions:

Studies on similar compounds provide insight into the expected KIEs for reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, a significant KIE is not typically expected for the leaving group or the nucleophile unless the reaction involves proton transfer in the rate-determining step.

In elimination reactions, where a C-H bond is broken, a large primary KIE is often observed. For instance, in the E2 reaction of 2-arylethylammonium ions with ethoxide, a significant nitrogen isotope effect was used to study the transition state. While not directly applicable to this compound itself, it demonstrates the power of the technique.

The photolysis of o-nitrobenzyl alcohol derivatives shows a strong kinetic isotope effect (KIE up to 8.3) at the benzylic center, indicating that C-H bond cleavage is part of the rate-determining step in the photochemical reaction. researchgate.net

Table 2: Expected Kinetic Isotope Effects for Hypothetical Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected kH/kD | Interpretation of Mechanism |

|---|---|---|---|

| Base-catalyzed hydrolysis | Deuteration of the methyl group (CH ₃ to CD ₃) | ~1.0 | No C-H bond cleavage in the rate-determining step |

| Nucleophilic aromatic substitution (at a position other than the nitro group) | Deuteration of the aromatic ring | ~1.0 | C-H bond not broken in the rate-determining step |

| Hypothetical elimination involving the ethyl group | Deuteration of the ethyl group (CH₂CH ₃ to CH₂CD ₃) | > 2 | C-H bond cleavage is rate-determining |

By combining isotopic labeling with kinetic studies, a detailed picture of the reaction mechanism, including the nature of the transition state, can be constructed. These methods are indispensable for a rigorous mechanistic investigation of the chemical transformations of this compound.

Sophisticated Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Methyl 4 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the atomic arrangement and electronic structure of Ethyl 2-Methyl-4-nitrobenzoate can be constructed.

While specific experimental data for this compound is not widely published, a detailed analysis can be inferred from the well-documented spectra of its close structural analogs, such as Mthis compound and various ethyl nitrobenzoate isomers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the aromatic protons, and the methyl group attached to the benzene (B151609) ring.

Ethyl Group: This will appear as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The quartet, shifted downfield due to the deshielding effect of the adjacent oxygen atom, would likely appear around δ 4.4 ppm. The triplet would be found further upfield, around δ 1.4 ppm.

Aromatic Protons: The three protons on the substituted benzene ring will show complex splitting patterns. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing as a doublet. The proton meta to the nitro group (H-5) would appear as a doublet of doublets, and the proton ortho to the ester group (H-6) would be a doublet. These signals are anticipated in the δ 7.5-8.5 ppm range.

Methyl Group: The methyl group attached to the aromatic ring (-ArCH₃) would appear as a singlet, significantly shielded compared to the aromatic protons, likely in the region of δ 2.6 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected around δ 165 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the typical range of δ 120-150 ppm. The carbon bearing the nitro group (C-4) and the carbon attached to the ester group (C-1) will be significantly downfield. The loss of symmetry due to substitution means all six aromatic carbons should be magnetically non-equivalent and thus produce distinct signals. aiinmr.com

Ethyl Group Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around δ 62 ppm, while the methyl carbon (-CH₃) would be found upfield, near δ 14 ppm. rsc.org

Methyl Group Carbon: The carbon of the methyl group attached to the ring is anticipated to have a chemical shift around δ 21-22 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ethyl Ester | -C(=O)OC H₂CH₃ | 4.4 (quartet) | 62 |

| -C(=O)OCH₂C H₃ | 1.4 (triplet) | 14 | |

| Aromatic | Ar-C H (H-3, H-5, H-6) | 7.5 - 8.5 | 120 - 150 |

| Ring Methyl | Ar-C H₃ | 2.6 (singlet) | 22 |

To confirm the assignments made from 1D NMR and to establish the connectivity between protons and carbons, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. It would confirm the coupling between the methylene and methyl protons of the ethyl group and the couplings between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the aromatic proton signals to their respective aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is valuable for conformational analysis. It could reveal through-space interactions between the ring methyl protons and the ortho-aromatic proton (H-3), as well as between the ethyl group protons and the aromatic proton at the H-6 position.

Vibrational Spectroscopy for Functional Group Fingerprinting and Molecular Dynamics

The FT-IR spectrum of this compound is expected to show strong absorptions corresponding to its key functional groups. Analysis of related compounds like Ethyl 4-nitrobenzoate (B1230335) provides a reliable basis for these assignments. researchgate.net

Nitro Group (NO₂): This group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Ester Group (C=O and C-O): A very strong and sharp absorption due to the carbonyl (C=O) stretch is a prominent feature of esters, expected between 1715-1735 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ range.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic protons gives rise to signals above 3000 cm⁻¹.

Alkyl Groups (C-H): The C-H stretching vibrations of the ethyl and methyl groups are expected just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. C-H bending vibrations for these groups would be observed around 1375-1465 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Ester (C=O) | Carbonyl Stretch | 1715 - 1735 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-H Stretch | >3000 | Medium-Weak |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

Symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. Therefore, the symmetric stretch of the nitro group is expected to be particularly intense in the Raman spectrum.

The aromatic ring vibrations, especially the "ring-breathing" mode, typically give a strong and sharp signal in the Raman spectrum, which is highly characteristic of the substitution pattern.

In contrast to FT-IR, the C=O stretch in esters often shows a weaker signal in Raman spectra. This complementary nature is invaluable for a complete vibrational analysis.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This is crucial for confirming the molecular weight and deducing structural features.

The molecular formula for this compound is C₁₀H₁₁NO₄, corresponding to a molecular weight of approximately 209.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would likely show a detectable molecular ion peak (M⁺) at m/z = 209. The fragmentation pattern would be dictated by the functional groups present:

Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, leading to a prominent acylium ion peak at m/z = 164 (M - 45).

Loss of Ethylene: A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄, 28 Da), resulting in a fragment ion at m/z = 181.

Nitro Group Fragmentation: The nitro group can fragment through the loss of NO₂ (46 Da) or NO (30 Da), leading to peaks at m/z = 163 and m/z = 179, respectively.

Further Fragmentation: The initial fragments can undergo further decomposition. For example, the acylium ion at m/z = 164 could lose carbon monoxide (CO, 28 Da) to give a fragment at m/z = 136.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula of Lost Neutral |

|---|---|---|

| 209 | [M]⁺ (Molecular Ion) | - |

| 181 | [M - C₂H₄]⁺ | C₂H₄ |

| 179 | [M - NO]⁺ | NO |

| 164 | [M - OC₂H₅]⁺ | OC₂H₅ |

| 163 | [M - NO₂]⁺ | NO₂ |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of this compound, the UV-Visible spectrum is dominated by the presence of a highly conjugated system involving the benzene ring, the nitro group (-NO₂), and the ethyl ester group (-COOEt).

The principal chromophore in the molecule is the nitro-substituted benzene ring. Unsubstituted benzene exhibits characteristic absorptions around 184 nm, 204 nm, and a weaker, fine-structured band around 254 nm, all resulting from π → π* transitions. The presence of substituents on the benzene ring significantly alters this absorption profile. Both the nitro group and the ester's carbonyl group are electron-withdrawing and are in conjugation with the aromatic π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, less energy is required to promote an electron, resulting in a shift of the absorption bands to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect). libretexts.org

The spectrum of compounds like this compound is expected to show intense absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding antibonding π* orbitals. Additionally, the presence of non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups allows for the possibility of n → π* transitions. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as a shoulder on the main absorption band or be obscured by it entirely.

While specific experimental data for this compound is not widely published, data from the closely related compound, Methyl 4-nitrobenzoate, shows a strong absorption maximum (λmax) in the region of 250-300 nm. nih.gov This absorption is characteristic of the extended π-conjugated system of the nitrobenzoate moiety and is confidently assigned to a high-intensity π → π* transition. The methyl group at the ortho position is not expected to significantly alter the position of the main absorption band, though it may cause minor shifts due to steric and electronic effects.

| Expected Electronic Transition | Chromophore | Approximate λmax Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Nitro-substituted benzene ring | 250 - 300 | High |

| n → π | C=O and NO₂ groups | > 300 | Low (often obscured) |

Integration and Correlation of Experimental Spectroscopic Data with Theoretical Predictions

To gain a deeper understanding of the electronic structure and to definitively assign the observed absorption bands in the UV-Visible spectrum, experimental data are frequently correlated with theoretical predictions from quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a highly effective and widely used computational method for simulating the electronic absorption spectra of organic molecules. mdpi.comfaccts.de

The process involves first optimizing the ground-state molecular geometry of this compound using DFT methods (e.g., with the B3LYP functional and a suitable basis set like 6-311+G(d,p)). mdpi.com Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are proportional to the intensity of the absorption bands. qu.edu.qa

These theoretical calculations provide a detailed picture of each electronic transition. For instance, they can identify the specific molecular orbitals involved, such as the transition from the HOMO to the LUMO. qu.edu.qa For molecules like this compound, the primary, high-intensity absorption band is typically found to correspond to the HOMO → LUMO transition, which has π → π* character. The calculations can confirm the nature of this transition and predict its energy with a high degree of accuracy. Often, the predicted λmax values from TD-DFT calculations show excellent qualitative and semi-quantitative agreement with experimental spectra, with typical deviations being small and systematic. mdpi.com

By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific electronic excitation. This synergy between experimental measurement and theoretical calculation is invaluable for:

Confirming Structural Assignments: Ensuring the experimental spectrum is consistent with the proposed molecular structure.

Elucidating Electronic Properties: Understanding how the arrangement of atoms and functional groups influences the molecular orbitals and their energies.

Interpreting Complex Spectra: Deconvoluting overlapping bands and assigning weaker transitions, such as n → π* transitions, which might be difficult to identify experimentally. qu.edu.qa

For the nitrobenzoate system, theoretical studies confirm that the main UV absorption band arises from a π → π* transition that involves significant charge transfer character, with electron density moving from the benzene ring towards the electron-withdrawing nitro group upon excitation.

| Parameter | Experimental Data (from Analogue) | Theoretical Prediction (TD-DFT) | Correlation and Insights |

|---|---|---|---|

| λmax of main band | ~260 nm | Typically within 5-10% of experimental value | Confirms assignment of the main absorption band. |

| Intensity | High | High Oscillator Strength (f) | Correlates with an allowed π → π transition. |

| Transition Assignment | Inferred as π → π | Predominantly HOMO → LUMO; π → π character | Provides definitive assignment and orbital description. |

Note: Experimental data is based on the closely related analogue, Methyl 4-nitrobenzoate, due to the limited availability of specific data for this compound.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Methyl 4 Nitrobenzoate

Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Structure

DFT is the workhorse of modern computational chemistry for determining the ground-state properties of molecules. A typical study would involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Optimization of Ground State Conformations and Conformational Analysis

A computational analysis would first seek to find the most stable three-dimensional arrangement of the atoms in Ethyl 2-Methyl-4-nitrobenzoate. This involves optimizing the molecular geometry to find the lowest energy structure. A conformational analysis would also be performed by rotating the rotatable bonds—specifically the C-C bond of the ethyl group and the C-O bond of the ester linkage—to identify different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and predominant shapes. Without specific research, no data on bond lengths, bond angles, or dihedral angles for the optimized geometry can be provided.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies, Distributions, and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive. DFT calculations would provide the energies of these orbitals and visualize their spatial distribution. No such data is currently available for this specific compound.

Quantum Chemical Descriptors for Reactivity Prediction (e.g., Electrophilicity and Nucleophilicity Indices)

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω). These indices provide a quantitative measure of a molecule's resistance to charge transfer and its propensity to act as an electrophile or nucleophile. The calculation of these descriptors for this compound has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

TD-DFT is the primary method for studying the behavior of molecules upon absorption of light. It is used to calculate the vertical excitation energies, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum. The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands, and can identify the nature of the electronic transitions (e.g., π → π* or n → π*). This information is fundamental for understanding the color and photochemical behavior of a compound. A simulated UV-Vis spectrum for this compound cannot be generated without performing these calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The MEP surface is a valuable tool for visualizing the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. An MEP surface for this compound would highlight the electron-rich nitro and carbonyl oxygen atoms and potentially electron-deficient regions on the aromatic ring and hydrogen atoms, thereby predicting sites for intermolecular interactions. This analysis has not been published.

Thermochemical Calculations and Energetic Studies

Computational chemistry allows for the calculation of important thermochemical properties, such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv). These values are vital for understanding the energetic stability of a molecule and for predicting the thermodynamics of chemical reactions in which it might participate. Such thermochemical data for this compound are currently unavailable in the scientific literature.

Enthalpies of Formation and Reaction Energies

The enthalpy of formation (ΔHf°) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value is typically determined through computational chemistry methods. Semi-empirical methods, such as the Joback method, can provide estimated values for thermodynamic properties like the enthalpy of formation, heat capacity, and Gibbs free energy of formation chemeo.com.

| Property | Definition | Relevance to this compound |

| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. | Indicates the intrinsic stability of the molecule. A more negative value suggests greater stability. |

| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy that accompanies the formation of 1 mole of a substance in its standard state from its constituent elements in their standard states. | Determines the spontaneity of the formation reaction under standard conditions. |

| Reaction Energy | The difference between the sum of the enthalpies of formation of the products and the sum of the enthalpies of formation of the reactants. | Predicts whether a reaction involving the compound will be exothermic (releases heat) or endothermic (absorbs heat). |

Theoretical Assessment of Substituent Effects on Molecular Stability

The molecular stability of this compound is significantly influenced by the electronic effects of its substituents on the benzene (B151609) ring. Computational studies, often employing Density Functional Theory (DFT), are used to analyze these effects on the molecule's energetic stability and chemical reactivity rsc.org. The primary substituents are the nitro group (-NO₂), the methyl group (-CH₃), and the ethyl ester group (-COOCH₂CH₃).

Theoretical assessments involve calculating various quantum-chemical descriptors:

Substituent Effect Stabilization Energy (SESE): Quantifies the energetic stabilization or destabilization caused by a substituent.

Ionization Potential and Electrophilicity: These descriptors help in understanding the molecule's reactivity and tendency to accept or donate electrons rsc.org.

Hardness: A measure of the molecule's resistance to change in its electron distribution.

Computational analyses on related substituted nitroaromatic compounds show that electron-withdrawing substituents generally increase descriptors like ionization potential and electrophilicity, while electron-donating groups have the opposite effect rsc.orgnih.gov. The specific positioning of the methyl group (ortho to the ester) and the nitro group (para to the ester) creates a unique electronic environment that impacts the molecule's stability and reactivity profile.

| Substituent Group | Position | Electronic Effect | Expected Impact on Molecular Stability |

| Nitro (-NO₂) Group | 4- (para) | Strong Electron-Withdrawing (Resonance and Inductive) | Decreases electron density on the ring, affecting reactivity and intermolecular interactions. |

| Methyl (-CH₃) Group | 2- (ortho) | Electron-Donating (Inductive and Hyperconjugation) | Increases electron density on the ring, counteracting the nitro group's effect to some extent. |

| Ethyl Ester (-COOC₂H₅) Group | 1- | Electron-Withdrawing (Inductive) | Influences the charge distribution and steric environment at the point of attachment. |

Solvation Models and Solvent Effects on Electronic Properties and Reactivity

The behavior of this compound in solution is governed by its interactions with solvent molecules. These interactions can significantly alter its electronic properties, conformational equilibrium, and chemical reactivity researchgate.net. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents.

This compound is generally soluble in common organic solvents like ethanol (B145695) and acetone but has limited solubility in water due to its hydrophobic aromatic ring and ethyl group solubilityofthings.com. The choice of solvent can influence reaction outcomes. For example, computational studies on nucleophilic addition to substituted nitroarenes have shown that reaction profiles and activation free energies can differ significantly between the gas phase and a solvent like DMF rsc.org.

Solvent polarity can also affect the conformational preferences of the molecule, particularly the orientation of the flexible ethyl ester group relative to the plane of the benzene ring. Theoretical studies on similar molecules, like methyl 3-nitrobenzoate, have used infrared spectroscopy in various solvents combined with reaction field theory to quantify the solvent's effect on conformational equilibria researchgate.net. These models help predict how the dipole moment and charge distribution of this compound will adapt to solvents of varying dielectric constants, thereby influencing its reactivity in different chemical environments.

| Solvent Type | Expected Solubility | Potential Effects on Properties and Reactivity |

| Polar Aprotic (e.g., Acetone, DMF) | Good | Can stabilize charged intermediates and transition states, potentially altering reaction rates and mechanisms solubilityofthings.comrsc.org. |

| Polar Protic (e.g., Ethanol, Methanol) | Good | Capable of hydrogen bonding, which may influence the conformation and electronic state of the ester and nitro groups solubilityofthings.com. |

| Non-polar (e.g., Cyclohexane) | Moderate to Low | Interactions are primarily van der Waals forces; behavior may be closer to the gas phase. |

| Aqueous | Limited | Low solubility due to the hydrophobic aromatic ring and alkyl chain solubilityofthings.com. |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, known as crystal packing, is determined by a network of non-covalent intermolecular interactions. For this compound, these interactions can be visualized, explored, and quantified using computational tools like Hirshfeld surface analysis and 2D fingerprint plots nih.govnih.gov. This method maps the regions of close contact between adjacent molecules in a crystal, providing insight into the nature and relative importance of different interactions.

Based on analyses of structurally similar compounds like methyl 4-nitrobenzoate (B1230335) and other nitro-substituted aromatics, the crystal packing of this compound is expected to be dominated by several key interactions iucr.orgresearchgate.net:

Hydrogen Bonds: Weak intermolecular C—H⋯O hydrogen bonds are likely present, involving the aromatic C-H groups and the oxygen atoms of both the nitro and the carbonyl groups researchgate.net.

Other Close Contacts: O⋯H and C⋯H contacts are also expected to be major contributors, reflecting the roles of the polar nitro and ester groups in directing the supramolecular assembly nih.goviucr.org.

π–π Stacking: Face-to-face π–π stacking interactions between the electron-deficient nitro-aromatic rings may also contribute to the stability of the crystal lattice nih.gov.

The 2D fingerprint plots derived from Hirshfeld analysis provide a quantitative summary of these interactions. For example, in a related copper(II) complex containing 2-nitrobenzoate, the major interactions were found to be O⋯H/H⋯O (44.9%), H⋯H (34%), and C⋯H (14.5%) iucr.org. A similar distribution is plausible for this compound, highlighting the crucial role that hydrogen bonding and van der Waals forces play in its solid-state architecture.

| Interaction Type | Description | Expected Contribution to Crystal Packing |

| O···H / H···O | Contacts between oxygen atoms (from nitro and ester groups) and hydrogen atoms. | Major contributor, often appearing as distinct spikes on the 2D fingerprint plot iucr.org. |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Significant contributor, reflecting the importance of van der Waals forces iucr.org. |

| C···H / H···C | Interactions involving aromatic and alkyl carbon and hydrogen atoms. | Moderate contributor to the overall packing stability iucr.org. |

| π–π Stacking | Interactions between the aromatic rings of adjacent molecules. | Possible contributor, depending on the specific packing arrangement nih.gov. |

Strategic Derivatization and Advanced Functionalization of Ethyl 2 Methyl 4 Nitrobenzoate

Selective Chemical Transformations of the Ester Group

The ethyl ester functionality of Ethyl 2-Methyl-4-nitrobenzoate serves as a versatile handle for introducing molecular diversity. Through selective chemical transformations such as transesterification, amidation, and thioesterification, a wide array of derivatives can be synthesized, each with potentially unique chemical and biological properties.

Transesterification Reactions for Diversity-Oriented Synthesis

Transesterification is a fundamental reaction in organic synthesis that allows for the conversion of one ester into another through the interchange of the alkoxy group. In the context of this compound, this reaction is a straightforward strategy for generating a library of ester analogs. The process typically involves reacting the parent ethyl ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst.

The general reaction is as follows:

O₂NC₆H₃(CH₃)COOCH₂CH₃ + R'-OH ⇌ O₂NC₆H₃(CH₃)COOR' + CH₃CH₂OH

This equilibrium-driven reaction can be pushed toward the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. Various alcohols, including primary, secondary, and functionalized alcohols, can be employed to create a diverse set of molecules. Catalysts for this transformation range from mineral acids like sulfuric acid to organometallic reagents. researchgate.net The choice of catalyst and reaction conditions depends on the substrate's sensitivity and the desired outcome.

Table 1: Examples of Potential Transesterification Products

| Reactant Alcohol (R'-OH) | Product Name | Potential Application |

|---|---|---|

| Methanol | Mthis compound | Precursor for other methyl esters |

| Isopropanol | Isopropyl 2-Methyl-4-nitrobenzoate | Introduction of steric bulk |

| Benzyl Alcohol | Benzyl 2-Methyl-4-nitrobenzoate | Synthesis of potential pro-drugs |

Amidation and Thioesterification for Novel Analog Generation

Amidation: The conversion of the ester group to an amide is a critical transformation for generating compounds with altered polarity, hydrogen-bonding capabilities, and metabolic stability. Direct amidation of this compound can be achieved by reacting it with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently. Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), have proven effective in the direct amidation of esters with various amines under solvent-free conditions, offering a green and reusable catalytic system. researchgate.net

The reaction with an amine (R'R''NH) yields the corresponding N-substituted amide:

O₂NC₆H₃(CH₃)COOCH₂CH₃ + R'R''NH → O₂NC₆H₃(CH₃)CONR'R'' + CH₃CH₂OH

This methodology allows for the introduction of a vast range of amine-containing fragments, leading to the generation of novel analogs for various research applications. researchgate.net

Thioesterification: Thioesters are important intermediates in organic synthesis and are analogs of esters where the alkoxy group is replaced by a thiol group. The conversion of this compound to a thioester can be accomplished by reacting it with a thiol (R'-SH). This transformation is typically more challenging than amidation and may require specific activating agents or catalysts.

Nitro Group Modifications and Subsequent Reactions

The nitro group at the C4 position of the benzene (B151609) ring is a key functional group that opens up numerous avenues for synthetic modification. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring, and its transformation into other functionalities, most notably an amino group, is a cornerstone of aromatic chemistry.

Reduction to Amino Group and its Conversion to Diverse Functionalities (e.g., Diazotization, Coupling)

Reduction to Amino Group: The most common and synthetically useful transformation of the nitro group is its reduction to a primary amine. This reaction converts this compound into Ethyl 4-amino-2-methylbenzoate. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.org

Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). youtube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a hydrogen source is also a highly effective and clean method. wikipedia.org More recently, milder and more selective reagents have been developed. For instance, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate has been successfully achieved in high yield using indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution, a method that tolerates other functional groups like esters and halides. orgsyn.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| Sn / HCl | Acidic, aqueous | Classic, robust method youtube.com |

| Fe / HCl or Acetic Acid | Acidic, aqueous | Often used in industrial scale |

| H₂ / Pd/C or PtO₂ | Neutral, various solvents | Clean, high-yielding, common lab method wikipedia.org |

| Indium / NH₄Cl | Aqueous ethanol, reflux | High selectivity, tolerates many functional groups orgsyn.org |

Diazotization and Coupling Reactions: The resulting amino group in Ethyl 4-amino-2-methylbenzoate is a gateway to a vast array of further functionalizations, primarily through the formation of a diazonium salt. The process of diazotization involves treating the aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). questjournals.orgchemguide.co.uk

The resulting diazonium salt, Ethyl 2-methyl-4-diazoniumbenzoate chloride, is a highly versatile intermediate. Although often unstable at higher temperatures, it can undergo a suite of reactions. One of the most significant applications is in azo coupling reactions. libretexts.org As an electrophile, the diazonium ion readily reacts with electron-rich aromatic compounds (activated arenes) such as phenols, anilines, and naphthalenes to form highly colored azo compounds. chemguide.co.ukyoutube.com These reactions are a cornerstone of the dye industry. libretexts.org

For example, coupling the diazonium salt with phenol in a basic solution would yield an orange-yellow azo dye. chemguide.co.uk Similarly, reaction with an aniline derivative like N,N-dimethylaniline produces other colored azo compounds. youtube.com The position of coupling on the activated ring is typically para to the activating group unless that position is blocked. libretexts.org

Exploration of Selective Nitro Group Manipulations

Beyond complete reduction to an amine, the nitro group can be selectively transformed into other oxidation states. The specific product often depends on the reducing agent and the reaction conditions. For instance, partial reduction can lead to the formation of hydroxylamines or nitroso compounds.

Reduction to Hydroxylamines: Using specific reagents like zinc dust in aqueous ammonium chloride or catalytic reduction with rhodium on carbon and hydrazine, aryl nitro compounds can be selectively reduced to aryl hydroxylamines. wikipedia.org

Formation of Azo and Azoxy Compounds: In some cases, particularly with metal hydrides or under basic conditions with certain reducing agents, bimolecular reduction products can be formed. These reactions lead to the formation of azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds through the coupling of intermediate species.

These selective manipulations provide access to a different class of compounds compared to the simple amine, further expanding the synthetic utility of this compound as a starting material.

Aromatic Ring Functionalization and Side-Chain Modifications

The structure of this compound features three distinct substituents on the aromatic ring, each influencing its reactivity towards further functionalization. The nitro group, the ester group, and the methyl group collectively dictate the position and feasibility of subsequent modifications to both the aromatic core and the methyl side-chain.

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt). Both of these groups are meta-directors. The methyl group (-CH₃) is an ortho-, para-director and an activator. The combined effect makes further electrophilic substitution challenging and likely to be directed by the complex interplay of these substituents.

Conversely, the strong electron-withdrawing effect of the nitro group makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to the nitro group. A suitable leaving group would need to be present on the ring for such a reaction to occur.

Modifications to the methyl side-chain represent a more direct route to functionalization. The benzylic position of the methyl group is activated for reactions such as oxidation and free-radical halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid, which is a common transformation for methyl groups on nitro-substituted aromatic rings. For example, the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid can be achieved using dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst. google.com This method provides a pathway to convert this compound into a dicarboxylic acid derivative.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom onto the methyl group. This would yield Ethyl 2-(bromomethyl)-4-nitrobenzoate. This benzylic halide is a valuable synthetic intermediate, susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., cyanide, alkoxides, amines), allowing for the extension and diversification of the side-chain.

Table 3: Potential Side-Chain and Ring Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Side-Chain Oxidation | Dilute HNO₃, Initiator | 4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

| Side-Chain Halogenation | N-Bromosuccinimide (NBS), AIBN | Ethyl 2-(bromomethyl)-4-nitrobenzoate |

| Nucleophilic Substitution (on side-chain) | KCN on brominated intermediate | Ethyl 2-(cyanomethyl)-4-nitrobenzoate |

Alkylation and Arylation Strategies for Extended Scaffolds

The methyl group at the C2 position of this compound serves as a primary site for derivatization to extend the molecular scaffold. Functionalization at this benzylic position can be achieved through various synthetic methodologies, although the presence of the strongly electron-withdrawing nitro group can influence the reactivity of the methyl C-H bonds.

Benzylic Alkylation and Arylation:

While direct C-H alkylation of the methyl group on this compound is not extensively documented in readily available literature, analogous transformations on related nitrotoluene derivatives provide insight into potential strategies. One common approach involves the free-radical halogenation of the methyl group, followed by nucleophilic substitution.

For instance, benzylic bromination of a similar substrate, 4-nitrotoluene, can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). The resulting benzylic bromide is a versatile intermediate that can react with a variety of nucleophiles, including carbanions (from organometallic reagents like Grignards or organocuprates) for alkylation, or with organometallic coupling partners in palladium-catalyzed cross-coupling reactions for arylation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The arylation of the benzylic position could potentially be achieved by first converting the methyl group to a bromomethyl group, which can then participate in these cross-coupling reactions.

A study on the palladium-catalyzed α-arylation of aryl nitromethanes demonstrates the feasibility of forming C-C bonds at the carbon adjacent to a nitro-substituted aromatic ring. nih.govrsc.org Although this involves a different functional group, it highlights the potential for palladium catalysis in functionalizing positions activated by the aromatic ring system, which could be conceptually extended to the benzylic position of this compound derivatives.

| Reagent/Catalyst System | Potential Transformation | Expected Product Type |

| 1. NBS, AIBN 2. R-MgBr | Benzylic Bromination followed by Alkylation | Ethyl 2-(alkyl)-4-nitrobenzoate |

| 1. NBS, AIBN 2. Ar-B(OH)₂, Pd catalyst, base | Benzylic Bromination followed by Suzuki Coupling | Ethyl 2-(arylmethyl)-4-nitrobenzoate |

It is important to note that the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making electrophilic aromatic substitution challenging. However, it can activate the benzylic protons, making them more susceptible to deprotonation and subsequent functionalization under appropriate basic conditions. sigmaaldrich.com

Introduction of Diverse Functional Groups (e.g., Halogens, Hydroxyls)

The introduction of halogens and hydroxyl groups onto the aromatic ring of this compound requires careful consideration of the directing effects of the existing substituents.

Halogenation:

Electrophilic aromatic halogenation (e.g., bromination or chlorination) of the benzene ring is governed by the directing effects of the methyl, nitro, and ethyl carboxylate groups. The methyl group is an ortho-, para-director, while the nitro and carboxylate groups are meta-directors. organicchemistrytutor.comopenstax.org In this 1,2,4-trisubstituted system, the positions for further substitution are C3, C5, and C6.

The methyl group (at C2) directs towards C3 (ortho) and C5 (para).

The nitro group (at C4) directs towards C3 and C5 (meta).

The ethyl carboxylate group (at C1) directs towards C3 and C5 (meta).

All three substituents direct incoming electrophiles to the C3 and C5 positions. The C6 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic halogenation is expected to occur at the C3 and/or C5 positions. The relative yields of the 3-halo and 5-halo isomers would depend on the specific reaction conditions and the subtle interplay of electronic and steric factors. For instance, in the nitration of p-nitrotoluene, substitution occurs ortho to the methyl group and meta to the nitro group. openstax.orgvanderbilt.edu

| Reaction | Reagent | Expected Major Product(s) |

| Electrophilic Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-2-methyl-4-nitrobenzoate and/or Ethyl 5-bromo-2-methyl-4-nitrobenzoate |

| Electrophilic Chlorination | Cl₂, FeCl₃ | Ethyl 3-chloro-2-methyl-4-nitrobenzoate and/or Ethyl 5-chloro-2-methyl-4-nitrobenzoate |

Hydroxylation:

Direct hydroxylation of the aromatic ring is often challenging. A more common strategy involves a multi-step sequence. For example, nitration of the aromatic ring could be followed by reduction of the newly introduced nitro group to an amine, diazotization, and subsequent hydrolysis to a hydroxyl group (Sandmeyer-type reaction). However, the existing nitro group complicates this approach.

A more plausible route would be the synthesis from a pre-functionalized starting material. For example, the synthesis of methyl 2-hydroxy-4-nitrobenzoate is achieved by the esterification of 2-hydroxy-4-nitrobenzoic acid. organicchemistrytutor.com This suggests that building the desired hydroxylated scaffold from a precursor already containing the hydroxyl group is a viable strategy.

Another approach could involve nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. The strong electron-withdrawing nitro group can activate the ring towards nucleophilic attack, particularly at the ortho and para positions. If a halogen were present at the C5 position, for example, it could potentially be displaced by a hydroxide or alkoxide nucleophile.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of functionalization reactions on this compound are governed by the interplay of the electronic and steric effects of the three substituents on the benzene ring. vanderbilt.edulibretexts.org

Electronic Effects:

The benzene ring of this compound is influenced by both an electron-donating group (EDG) and two electron-withdrawing groups (EWGs).

Methyl Group (-CH₃): As an activating group, it donates electron density to the ring primarily through an inductive effect, making the ortho (C3) and para (C5) positions more electron-rich and thus more susceptible to electrophilic attack. unizin.org

Nitro Group (-NO₂): This is a strongly deactivating group that withdraws electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta positions (C3 and C5 relative to its own position). organicchemistrytutor.com

Ethyl Carboxylate Group (-COOCH₂CH₃): This is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It directs electrophiles to the C3 and C5 positions.

Steric Effects:

Steric hindrance plays a significant role in determining the regioselectivity of reactions. The C6 position is sterically hindered by the adjacent methyl group at C2, making it less accessible to incoming reagents. Similarly, the C3 position is flanked by the methyl and nitro groups, which could also influence the approach of bulky reagents. The C5 position is generally less sterically encumbered.

Modulating Reactivity and Selectivity:

By understanding these principles, one can rationally design synthetic strategies:

For electrophilic aromatic substitution: Reactions should be targeted at the C3 and C5 positions. Harsh reaction conditions may be necessary to overcome the deactivating effect of the nitro and ester groups.

For benzylic functionalization: The electron-withdrawing nitro group can facilitate the formation of a benzylic radical or anion at the methyl group, suggesting that radical-mediated or base-mediated reactions at this position would be more favorable than those on a simple toluene (B28343) derivative.

For nucleophilic aromatic substitution: The introduction of a good leaving group (e.g., a halogen) at a position activated by the nitro group (e.g., C3 or C5) could enable the introduction of nucleophiles at these positions.

Role As a Pivotal Intermediate in Complex Organic Synthesis and Specialty Chemicals

Precursor in the Synthesis of Advanced Heterocyclic Compounds